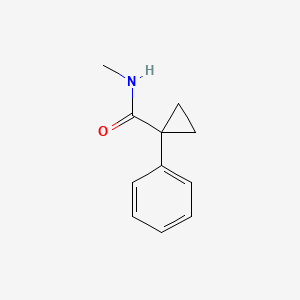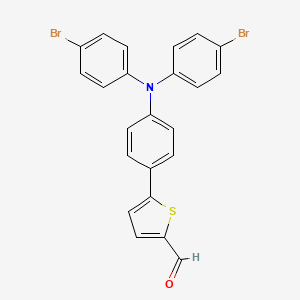
5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde
Übersicht
Beschreibung
“5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde” is a chemical compound with the molecular formula C23H15NOsbr2 . It has a molecular weight of 513.2443 . This compound is used in functional materials research .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a phenyl ring, which is further attached to a bis(4-bromophenyl)amino group . The bromine atoms in the bis(4-bromophenyl)amino group could potentially make the compound reactive.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented. Its molecular weight is 513.2443 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Material Chemistry
5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde and its derivatives are explored in material chemistry, especially in the synthesis of organic light-emitting diodes (OLEDs) and other photophysical applications. For instance, the compound was used in the synthesis of novel fluorescent aryl-substituted thiophene derivatives, which are promising for functional organic light-emitting diode materials. The study of its UV-Vis absorption and photoluminescent spectra in different solvents contributes to understanding its properties as an OLED material (Xu & Yu, 2011).
Solar Cell Applications
Compounds like this compound are used in the development of dye-sensitized solar cells (DSSCs). For instance, derivatives containing the triphenylamine moiety as an electron donor and cyanoacrylic acid moiety as an electron acceptor, connected by thiophene units, have been synthesized and tested in solar cell devices. The studies have shown varying efficiencies based on the number of electron acceptors in the compound, demonstrating its potential in photovoltaic performance (Lee et al., 2011).
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of various heterocyclic compounds. For instance, it has been involved in the preparation of different thiophene derivatives, which are key intermediates in synthesizing various materials and chemicals. These derivatives play a crucial role in the development of novel compounds with potential applications in different areas of chemistry (Hawkins et al., 1994).
Electroluminescence and Electronic Applications
The compound and its derivatives are significant in developing electroluminescent materials and electronic applications like field-effect transistors. Research has focused on synthesizing mixed phenylene-thiophene oligomers, exhibiting high carrier mobilities and showing potential as components in electronic devices (Mushrush et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Br2NOS/c24-17-3-9-20(10-4-17)26(21-11-5-18(25)6-12-21)19-7-1-16(2-8-19)23-14-13-22(15-27)28-23/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENRSDDWEOGCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Br2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


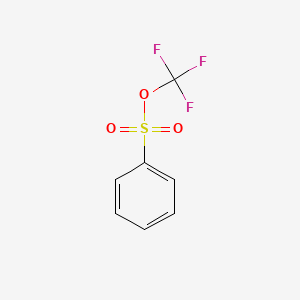
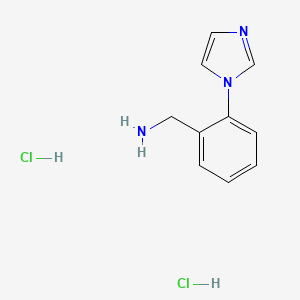
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B3089688.png)



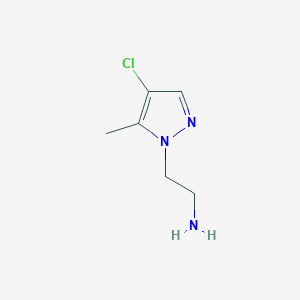
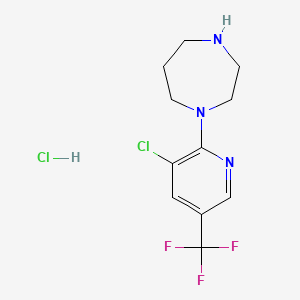
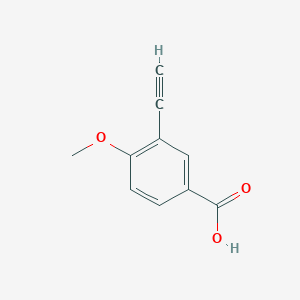
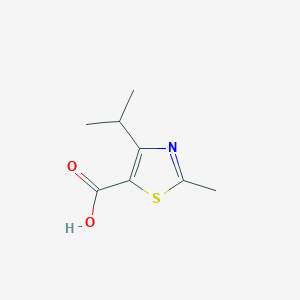
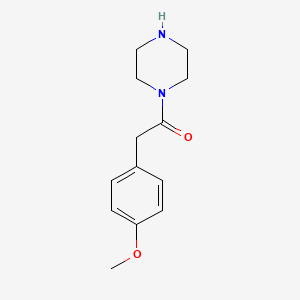
![tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3089744.png)
